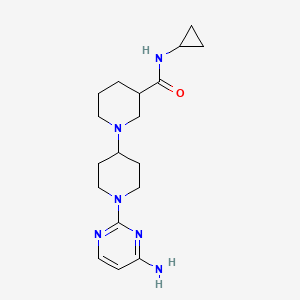![molecular formula C19H23N5OS B5291948 6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)
6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it interacts with various molecular targets such as enzymes, receptors, and ion channels. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
Studies have shown that 6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have low toxicity, which makes it a promising candidate for further research. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its anti-inflammatory and anti-cancer properties by studying its mechanism of action in more detail. Additionally, it would be interesting to investigate its potential as a drug delivery system for various drugs.
Méthodes De Synthèse
The synthesis of 6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(1-benzoylpiperidin-2-yl)-1H-benzo[d]imidazole with isobutyl isothiocyanate and sodium azide in the presence of triethylamine. The reaction yields the desired compound, which can be purified using column chromatography.
Applications De Recherche Scientifique
6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[2-[3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-13(2)12-16-20-21-19-24(16)22-17(26-19)15-10-6-7-11-23(15)18(25)14-8-4-3-5-9-14/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUZNQPRVXDZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C2N1N=C(S2)C3CCCCN3C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)
![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)


![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)

![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)
![4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)